N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide: is a complex organic compound characterized by the presence of fluorine, pyridazinone, and benzamide functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenylhydrazine and 3-(trifluoromethyl)benzoic acid. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism by which N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound’s fluorophenyl and pyridazinone groups are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness: Compared to similar compounds, N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both fluorophenyl and trifluoromethyl groups. These groups enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2/c21-16-6-4-13(5-7-16)17-8-9-18(28)27(26-17)11-10-25-19(29)14-2-1-3-15(12-14)20(22,23)24/h1-9,12H,10-11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZMCGSJXJYJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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